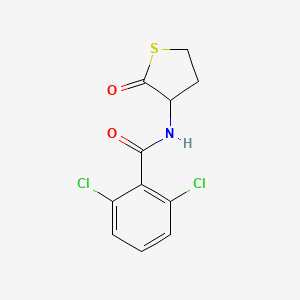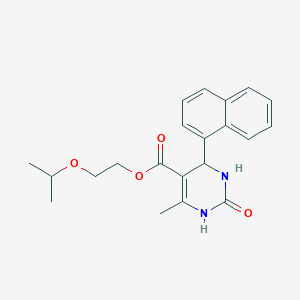![molecular formula C18H14BrNO B4940429 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, also known as ABPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPA is a nitrile derivative of stilbene which exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity.
Mecanismo De Acción
The mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and physiological effects:
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to exhibit low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been shown to exhibit good photostability, which is an important property for bioimaging applications. In addition, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to have good water solubility, which makes it suitable for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile also exhibits low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. However, one of the limitations of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its sensitivity to light, which can cause photobleaching and affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile. One of the directions is to explore its potential applications in other fields such as drug delivery and sensing. Another direction is to develop new derivatives of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile with improved properties such as increased photostability and water solubility. Furthermore, the development of new synthetic methods for 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can also be an area of future research.
Conclusion:
In conclusion, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is a chemical compound that exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has potential applications in various fields such as bioimaging, photodynamic therapy, and material science. Further research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can lead to the development of new materials and therapies with improved properties.
Métodos De Síntesis
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile can be synthesized through a multi-step process involving the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting product with 2-phenylacetonitrile. The final product obtained is 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields such as material science, bioimaging, and photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile exhibits excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can selectively destroy cancer cells.
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-2-10-21-18-9-8-14(12-17(18)19)11-16(13-20)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWUFFCPAKCAW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)

![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4940377.png)

![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)


![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)